Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a compound that belongs to the pyrrolidine family, which is a class of nitrogen-containing heterocycles. Pyrrolidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
N-Methylpyrrolidine: Lacks the trimethylsilyl group, making it less lipophilic.
Pyrrolidine-2,5-dione: Contains a different functional group, leading to distinct chemical properties and applications.
Prolinol: Another pyrrolidine derivative with different stereochemistry and biological activity.
The uniqueness of this compound lies in its trimethylsilyl group, which imparts unique chemical and biological properties.
Properties
CAS No. |
919286-28-5 |
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Molecular Formula |
C10H21NO2Si |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
methyl 2-methyl-2-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H21NO2Si/c1-10(14(3,4)5)7-6-8-11(10)9(12)13-2/h6-8H2,1-5H3 |
InChI Key |
OIPODBHTZBWTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OC)[Si](C)(C)C |
Origin of Product |
United States |
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